Home > Products > Screening Compounds P86618 > 1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane
1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane - 919106-12-0

1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane

Catalog Number: EVT-3195875
CAS Number: 919106-12-0
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane is a nitrogen-containing bicyclic compound that has garnered attention due to its structural features and potential biological activities. This compound is classified as a heterocyclic organic compound, specifically a bicyclic amine, which incorporates a pyridine ring and an azabicyclo structure. The presence of the pyridine moiety suggests possible interactions with biological targets, making this compound relevant in medicinal chemistry.

Source and Classification

The compound is derived from the azabicyclo[3.1.0]hexane framework, which has been extensively studied for its pharmacological properties. It falls under the category of nitrogen-containing heterocycles, which are known for their significance in various natural products and synthetic drugs. The classification of this compound can be summarized as follows:

  • Type: Heterocyclic compound
  • Sub-type: Bicyclic amine
  • Functional Groups: Pyridine, tertiary amine
Synthesis Analysis

Methods

The synthesis of 1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane has been achieved through several methodologies, primarily involving transition metal-catalyzed reactions and C–H activation techniques.

  1. C–H Activation: A notable method involves catalytic enantioselective C–H activation, which streamlines the synthesis process by reducing the number of steps required to obtain the desired product from 13 to 7 linear steps . This method enhances efficiency and yield while minimizing unwanted side reactions.
  2. Palladium-Catalyzed Reactions: Another approach utilizes palladium catalysts for cyclopropanation reactions, allowing for the formation of azabicyclo structures from simpler precursors .

Technical Details

The synthesis typically requires controlled conditions, such as inert atmospheres (e.g., argon) and specific temperature profiles to optimize yield and purity. For instance, using molecular sieves can help maintain anhydrous conditions during reactions .

Molecular Structure Analysis

Structure

1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane features a bicyclic structure that includes a six-membered ring containing nitrogen atoms and a pyridine ring attached at one position. The structural formula can be represented as follows:

C9H10N2\text{C}_9\text{H}_{10}\text{N}_2

Data

  • Molecular Weight: Approximately 150.19 g/mol
  • CAS Number: Not specifically listed but related derivatives are cataloged under various CAS numbers.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The nitrogen atom in the azabicyclo moiety can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. C–H Activation Reactions: These reactions enhance the reactivity of the compound by enabling functionalization at specific positions on the bicyclic framework .

Technical Details

Reactions are typically conducted under controlled conditions with careful monitoring of reaction progress using techniques such as NMR spectroscopy or mass spectrometry to confirm product formation and purity.

Mechanism of Action

The mechanism of action for 1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane is largely dependent on its interactions with biological targets, particularly in relation to its potential as an inhibitor or modulator in various biochemical pathways.

Process

The compound may interact with specific receptors or enzymes, influencing signaling pathways such as those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) or other transcription factors involved in inflammation and immune responses .

Data

Studies have indicated that derivatives of azabicyclo compounds exhibit significant activity against various biological targets, suggesting that 1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane could have similar effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a light yellow oil or solid depending on the derivative.
  • Melting Point: Specific melting points vary based on substitution patterns but can range between 93°C to 150°C for related compounds .

Chemical Properties

Applications

1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane has potential applications in medicinal chemistry due to its structural similarity to known bioactive compounds.

Scientific Uses

  • Drug Development: Investigated for its role as a scaffold in drug design targeting various diseases, including cancer and inflammatory disorders.
  • Biological Research: Utilized in studies exploring mechanisms of action related to receptor binding and enzyme inhibition.
Introduction to 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane as a Privileged Scaffold in Medicinal Chemistry

The 3-azabicyclo[3.1.0]hexane scaffold represents a structurally constrained heterocyclic framework characterized by a unique fusion of cyclopropane and pyrrolidine rings. When substituted at the bridgehead position with a pyridin-3-yl moiety, this core transforms into 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane—a compound of significant interest in rational drug design. This molecule exemplifies a privileged scaffold due to its demonstrated capacity to impart improved pharmacological properties across diverse therapeutic targets. The incorporation of the pyridine nitrogen provides a strategic hydrogen-bond acceptor that enhances target engagement capabilities. This introduction explores the historical context, structural significance, and molecular rationale underpinning this compound's emergence as a versatile building block in medicinal chemistry [3] [8].

Historical Development and Discovery Timeline of Bicyclic Hexane Derivatives

The exploration of 3-azabicyclo[3.1.0]hexane derivatives began gaining substantial momentum in the early 2000s, driven by the pharmaceutical industry's pursuit of conformationally restricted scaffolds. A pivotal milestone occurred in 2008 with the disclosure of conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes management. This work demonstrated that incorporating the bicyclic core at the P2 position of 2-cyanopyrrolidine-based inhibitors significantly enhanced potency and selectivity against related proteases [1]. The subsequent decade witnessed a surge in methodological innovations enabling diverse functionalization of this core. By 2012, WO2013017657A1 (later granted as US9012489B2) disclosed phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones with potent GlyT1 inhibitory activity, highlighting neurological applications. This patent specifically encompassed pyridin-3-yl analogs within its claims, underscoring their therapeutic relevance [3] [8]. Concurrently, chemical suppliers like CymitQuimica listed the dihydrochloride salt (CAS: 1093232-60-0) by 2015, reflecting its adoption as a building block. Recent advances (2023-2025) have focused on novel synthetic methodologies like base-promoted intramolecular additions and sulfonium ylide cyclopropanations, enabling more efficient access to highly substituted derivatives for biological screening [6] [9].

Table 1: Historical Development Milestones of 3-Azabicyclo[3.1.0]hexane Derivatives

YearMilestoneSignificance
2008Discovery as DPP-IV inhibitors [1]Established core's role in enhancing enzyme inhibitory potency and selectivity
2012Patent WO2013017657A1 (GlyT1 inhibitors) [3][8]Disclosed pyridin-3-yl derivatives for neurological disorders
~2015Commercial availability of 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride [4]Enabled broader research access
2023Base-promoted intramolecular addition methodology [9]Provided efficient route to highly substituted derivatives
2025Cyclopropanation strategies with sulfonium ylides [6]Enabled diastereoselective synthesis of functionalized analogs

Significance of the 3-Azabicyclo[3.1.0]hexane Core in Bioactive Molecule Design

The 3-azabicyclo[3.1.0]hexane core confers distinct pharmacological advantages primarily stemming from its rigid three-dimensional architecture. This scaffold exhibits pronounced conformational restriction due to the fused cyclopropane ring, which locks the pyrrolidine moiety into specific puckered conformations. This rigidity profoundly impacts molecular recognition by reducing the entropic penalty associated with target binding compared to flexible linear analogs. Furthermore, the bridged bicyclic structure introduces a significant degree of spatial complexity (increased Fsp3 character) often correlated with improved solubility and metabolic stability. The protonatable bridgehead nitrogen (pKa ~8-10 depending on substitution) serves as a critical pharmacophoric element, enabling salt bridge formation with biological targets and enhancing aqueous solubility of drug candidates [1] [7].

Evidence supporting its privileged status comes from diverse therapeutic applications. Beyond the early DPP-IV inhibitors, derivatives like the spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles demonstrated potent antiproliferative activity (IC50 2-10 μM) against human leukemia, cervical carcinoma, and melanoma cell lines. This activity was linked to cell cycle arrest (SubG1/G0/G1 accumulation) and disruption of actin cytoskeleton dynamics, impeding cancer cell motility [10]. The scaffold's versatility is further evidenced by its central role in glycine transporter 1 (GlyT1) inhibitors developed for schizophrenia and cognitive disorders associated with Alzheimer's disease. Here, the core acts as a constrained piperidine bioisostere, optimizing interactions within the GlyT1 binding pocket while mitigating off-target effects [3] [8]. The tosyl-protected derivative (6-Tosyl-6-azabicyclo[3.1.0]hexane) exemplifies its utility as a synthetic intermediate for further functionalization, highlighting its chemical tractability [7].

Table 2: Structural and Pharmacological Features of the 3-Azabicyclo[3.1.0]hexane Core

Structural FeatureConsequenceTherapeutic Application Example
Conformational rigidityEnhanced binding affinity, reduced entropy penaltyDPP-IV inhibitors [1], GlyT1 inhibitors [3][8]
Protonatable bridgehead nitrogenFacilitates salt bridge formation; improves solubilityEnables CNS penetration for GlyT1 inhibitors
High Fsp3 characterImproved solubility, metabolic stability, reduced toxicityAnticancer spiro-oxindoles [10]
Stereochemical complexityEnables precise spatial orientation of pharmacophoresDiastereoselective anticancer agents [10]
Strain energy (cyclopropane)Enhanced reactivity for targeted covalent inhibition or metabolic resistancePotential for mechanism-based inhibitors

Rationale for Pyridin-3-yl Substitution at the Bridgehead Position

The strategic incorporation of the pyridin-3-yl moiety at the bridgehead position of 3-azabicyclo[3.1.0]hexane creates a bidentate hydrogen-bond acceptor system with distinct spatial orientation. The sp2-hybridized nitrogen within the pyridine ring offers a highly directional lone pair ideally positioned for forming hydrogen bonds with complementary residues in target proteins. This contrasts with pyridin-2-yl (where the N is ortho-directed) or pyridin-4-yl (para-directed) isomers, often leading to suboptimal vector alignment. Computational analyses suggest the pyridin-3-yl nitrogen adopts a pseudo-axial orientation relative to the bicyclic core, projecting it towards solvent-exposed regions or specific sub-pockets within binding sites, thereby enhancing target engagement versatility [3] [8].

The electronic modulation imparted by the pyridine ring significantly influences the physicochemical profile. The moderate π-deficient character of the pyridin-3-yl ring reduces overall basicity compared to phenyl analogs, potentially optimizing blood-brain barrier penetration for CNS targets—a critical factor in its application within GlyT1 inhibitors. Furthermore, the pyridine nitrogen serves as a metabolic weak point, strategically directing phase I metabolism away from the critical bicyclic core and potentially improving pharmacokinetic profiles. Molecular recognition studies within GlyT1 inhibitors revealed that pyridin-3-yl substitution conferred superior target affinity and selectivity over phenyl or pyridin-2-yl/4-yl counterparts. This is attributed to optimal π-stacking interactions and hydrogen bonding with key residues like Asp/Ser/Thr in the transporter's binding cleft. The pyridin-3-yl group also provides a versatile synthetic handle for further derivatization via metal-catalyzed cross-coupling (e.g., at the 2-, 4-, or 6-positions) or N-oxidation, enabling rapid exploration of structure-activity relationships around this vector [2] [3] [8].

Properties

CAS Number

919106-12-0

Product Name

1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane

IUPAC Name

1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10/h1-3,5,9,12H,4,6-7H2

InChI Key

GZQJGESMXWQLHS-UHFFFAOYSA-N

SMILES

C1C2C1(CNC2)C3=CN=CC=C3

Canonical SMILES

C1C2C1(CNC2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.